Fluspirilene

Catalog No.
S528217
CAS No.
1841-19-6
M.F
C29H31F2N3O
M. Wt
475.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluspirilene

CAS Number

1841-19-6

Product Name

Fluspirilene

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C29H31F2N3O

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35)

InChI Key

QOYHHIBFXOOADH-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Solubility

10 mg/L (at 25 °C)
2.10e-05 M
1.67e-03 g/L

Synonyms

Beta, Fluspirilen, Fluspi, Fluspirilen beta, Fluspirilen Lindo, Fluspirilene, Imap, kivat, Redeptin, Spirodiflamine

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Description

The exact mass of the compound Fluspirilene is 475.2435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 mg/l (at 25 °c)2.10e-05 m1.67e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Dopamine Function in Psychosis

Fluspirilene acts primarily by blocking dopamine D2 receptors in the brain. These receptors are involved in various functions, including movement, reward, and motivation. Researchers have used fluspirilene to study the role of dopamine in psychotic disorders, such as schizophrenia. By examining how fluspirilene affects symptoms and brain activity, scientists can gain insights into the dopamine dysregulation that may contribute to psychosis [1].

Source

Fluspirilene's action on dopamine D2 receptors:

Investigating Positron Emission Tomography (PET) Imaging

Fluspirilene binds strongly to dopamine D2 receptors, making it a valuable tool for PET imaging studies. PET scans can visualize brain activity by detecting the presence of radioactively labeled tracers. By labeling fluspirilene with a radioactive isotope, researchers can use PET scans to measure dopamine receptor density in the living human brain. This technique has been used to study dopamine function in various neurological and psychiatric conditions [2].

Source

Fluspirilene as a PET Tracer for Dopamine D2 Receptors:

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.6

Exact Mass

475.2435

LogP

5.86
5.86 (LogP)
5.86

Appearance

Solid powder

Melting Point

187.5-190

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C5QA4GLR9M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Used for the treatment of schizophrenia.

Pharmacology

Fluspirilene is a relatively long-acting injectable depot antipsychotic drug used for schizophrenia. Fluspirilene does not differ greatly from other depot antipsychotics (fluphenazine decanoate, fluphenazine enathate, perphenazine onanthat, pipotiazine undecylenate) with respect to treatment efficacy, response or tolerability. Outcomes suggest that fluspirilene does not differ significantly from oral antipsychotics or in different weekly regimens, although much cannot be inferred because of the shortage of trials.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AG - Diphenylbutylpiperidine derivatives
N05AG01 - Fluspirilene

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1841-19-6

Wikipedia

Fluspirilene

Dates

Modify: 2023-08-15

Fluspirilene Analogs Activate the 20S Proteasome and Overcome Proteasome Impairment by Intrinsically Disordered Protein Oligomers

Taylor J Fiolek, Katarina L Keel, Jetze J Tepe
PMID: 33788542   DOI: 10.1021/acschemneuro.1c00099

Abstract

Oligomerization of aggregation-prone intrinsically disordered proteins (IDPs), such as α-synuclein, amyloid β, and tau, has been shown to be associated with the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The proteasome is charged with regulating cellular levels of IDPs, but this degradation pathway can become dysregulated leading to their accumulation and subsequent aggregation. Although the pathogenesis of these neurodegenerative diseases is still under intense investigation, it has been shown that the oligomeric forms of IDPs, including α-synuclein and amyloid β, can impair proteasome function. This leads to additional accumulation of the IDPs, further promoting disease progression. Herein, we report the use of small molecule activators of the 20S subcomplex of the proteasome to restore impaired 20S proteasome activity and prevent IDP accumulation and oligomerization. We found that fluspirilene and its new synthetic analog (
) show strong 20S proteasome enhancement (doubling 20S proteolytic activity at ∼2 μM, with maximum fold enhancement of ∼1000%), overcome impaired proteasome function, and prevent the accumulation of pathogenic IDPs. These findings provide support for the use of 20S enhancers as a possible therapeutic strategy to combat neurodegenerative diseases.


Juxta-Lesional Cavitary Formation in Coronary Intervention: Imaginary, Incidental, or Iatrogenic?

Hiroyoshi Mori, Jagat Narula, Renu Virmani
PMID: 28734916   DOI: 10.1016/j.jcmg.2017.04.011

Abstract




GLP-1 receptor agonists: An example of the challenge for animal models to predict plaque instability/rupture and cardiovascular outcomes

Ya-Lan Ying, Yung-Chih Chen, Karin Jandeleit-Dahm, Karlheinz Peter
PMID: 28870630   DOI: 10.1016/j.atherosclerosis.2017.08.006

Abstract




[Trichoma (Plica polonica) - a contemporary case with a historical disease]

Florian Wolf, Martin Scherr, Dirk Scherthöffer, Josef Bäuml, Hans Förstl
PMID: 18606114   DOI:

Abstract

We describe a 62-year-old patient with a chronic delusional disorder who presented with severely matted hair ("plica polonica"). Until the late 19th century such dreadlocks were considered as cause, consequence and treatment of mental disease. The historical development of "plica polonica" is briefly reviewed as an example of early and once popular psychiatric disease concepts.


Control of basal autophagy by calpain1 mediated cleavage of ATG5

Hong-Guang Xia, Lihong Zhang, Gang Chen, Tao Zhang, Junli Liu, Mingzhi Jin, Xiuquan Ma, Dawei Ma, Junying Yuan
PMID: 19901552   DOI: 10.4161/auto.6.1.10326

Abstract

Autophagy functions as an important catabolic mechanism by mediating the turnover of intracellular organelles and protein complexes. Although the induction of autophagy by starvation has been extensively studied, we still understand very little about how autophagy is regulated under normal nutritional conditions. Here we describe a study using a small molecule autophagy inducer, fluspirilene, as a tool to explore the mechanism of autophagy induction in normal living cells. We confirm the activity of fluspirilene in inhibiting Ca(2+) flux. Furthermore, we show that reducing intracellular Ca(2+) prevents the cleavage of ATG5, which in turn increases the levels of full-length ATG5 and ATG12-ATG5 conjugate. Using siRNA mediated gene silencing, we demonstrate that inhibiting calpain1 is sufficient to induce autophagy in living cells. We conclude that calpain1 plays an important role in controlling the levels of autophagy in normal living cells by regulating the levels of a key signaling molecule, ATG12-ATG5 conjugate.


Identification of antipsychotic drug fluspirilene as a potential p53-MDM2 inhibitor: a combined computational and experimental study

Sachin P Patil, Michael F Pacitti, Kevin S Gilroy, John C Ruggiero, Jonathan D Griffin, Joseph J Butera, Joseph M Notarfrancesco, Shawn Tran, John W Stoddart
PMID: 25377899   DOI: 10.1007/s10822-014-9811-6

Abstract

The inhibition of tumor suppressor p53 protein due to its direct interaction with oncogenic murine double minute 2 (MDM2) protein, plays a central role in almost 50 % of all human tumor cells. Therefore, pharmacological inhibition of the p53-binding pocket on MDM2, leading to p53 activation, presents an important therapeutic target against these cancers expressing wild-type p53. In this context, the present study utilized an integrated virtual and experimental screening approach to screen a database of approved drugs for potential p53-MDM2 interaction inhibitors. Specifically, using an ensemble rigid-receptor docking approach with four MDM2 protein crystal structures, six drug molecules were identified as possible p53-MDM2 inhibitors. These drug molecules were then subjected to further molecular modeling investigation through flexible-receptor docking followed by Prime/MM-GBSA binding energy analysis. These studies identified fluspirilene, an approved antipsychotic drug, as a top hit with MDM2 binding mode and energy similar to that of a native MDM2 crystal ligand. The molecular dynamics simulations suggested stable binding of fluspirilene to the p53-binding pocket on MDM2 protein. The experimental testing of fluspirilene showed significant growth inhibition of human colon tumor cells in a p53-dependent manner. Fluspirilene also inhibited growth of several other human tumor cell lines in the NCI60 cell line panel. Taken together, these computational and experimental data suggest a potentially novel role of fluspirilene in inhibiting the p53-MDM2 interaction. It is noteworthy here that fluspirilene has a long history of safe human use, thus presenting immediate clinical potential as a cancer therapeutic. Furthermore, fluspirilene could also serve as a structurally-novel lead molecule for the development of more potent, small-molecule p53-MDM2 inhibitors against several types of cancer. Importantly, the combined computational and experimental screening protocol presented in this study may also prove useful for screening other commercially-available compound databases for identification of novel, small molecule p53-MDM2 inhibitors.


USR-VS: a web server for large-scale prospective virtual screening using ultrafast shape recognition techniques

Hongjian Li, Kwong-S Leung, Man-H Wong, Pedro J Ballester
PMID: 27106057   DOI: 10.1093/nar/gkw320

Abstract

Ligand-based Virtual Screening (VS) methods aim at identifying molecules with a similar activity profile across phenotypic and macromolecular targets to that of a query molecule used as search template. VS using 3D similarity methods have the advantage of biasing this search toward active molecules with innovative chemical scaffolds, which are highly sought after in drug design to provide novel leads with improved properties over the query molecule (e.g. patentable, of lower toxicity or increased potency). Ultrafast Shape Recognition (USR) has demonstrated excellent performance in the discovery of molecules with previously-unknown phenotypic or target activity, with retrospective studies suggesting that its pharmacophoric extension (USRCAT) should obtain even better hit rates once it is used prospectively. Here we present USR-VS (http://usr.marseille.inserm.fr/), the first web server using these two validated ligand-based 3D methods for large-scale prospective VS. In about 2 s, 93.9 million 3D conformers, expanded from 23.1 million purchasable molecules, are screened and the 100 most similar molecules among them in terms of 3D shape and pharmacophoric properties are shown. USR-VS functionality also provides interactive visualization of the similarity of the query molecule against the hit molecules as well as vendor information to purchase selected hits in order to be experimentally tested.


In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug

Xi-Nan Shi, Hongjian Li, Hong Yao, Xu Liu, Ling Li, Kwong-Sak Leung, Hsiang-fu Kung, Di Lu, Man-Hon Wong, Marie Chia-mi Lin
PMID: 26147897   DOI: 10.1371/journal.pone.0132072

Abstract

Hepatocellular carcinoma (HCC) is one of the leading causes of cancer-related deaths worldwide. Surgical resection and conventional chemotherapy and radiotherapy ultimately fail due to tumor recurrence and HCC's resistance. The development of novel therapies against HCC is thus urgently required. The cyclin-dependent kinase (CDK) pathways are important and well-established targets for cancer treatment. In particular, CDK2 is a key factor regulating the cell cycle G1 to S transition and a hallmark for cancers. In this study, we utilized our free and open-source protein-ligand docking software, idock, prospectively to identify potential CDK2 inhibitors from 4,311 FDA-approved small molecule drugs using a repurposing strategy and an ensemble docking methodology. Sorted by average idock score, nine compounds were purchased and tested in vitro. Among them, the anti-psychotic drug fluspirilene exhibited the highest anti-proliferative effect in human hepatocellular carcinoma HepG2 and Huh7 cells. We demonstrated for the first time that fluspirilene treatment significantly increased the percentage of cells in G1 phase, and decreased the expressions of CDK2, cyclin E and Rb, as well as the phosphorylations of CDK2 on Thr160 and Rb on Ser795. We also examined the anti-cancer effect of fluspirilene in vivo in BALB/C nude mice subcutaneously xenografted with human hepatocellular carcinoma Huh7 cells. Our results showed that oral fluspirilene treatment significantly inhibited tumor growth. Fluspirilene (15 mg/kg) exhibited strong anti-tumor activity, comparable to that of the leading cancer drug 5-fluorouracil (10 mg/kg). Moreover, the cocktail treatment with fluspirilene and 5-fluorouracil exhibited the highest therapeutic effect. These results suggested for the first time that fluspirilene is a potential CDK2 inhibitor and a candidate anti-cancer drug for the treatment of human hepatocellular carcinoma. In view of the fact that fluspirilene has a long history of safe human use, our discovery of fluspirilene as a potential anti-HCC drug may present an immediately applicable clinical therapy.


An Autophagy Modifier Screen Identifies Small Molecules Capable of Reducing Autophagosome Accumulation in a Model of CLN3-Mediated Neurodegeneration

Anton Petcherski, Uma Chandrachud, Elisabeth S Butz, Madeleine C Klein, Wen-Ning Zhao, Surya A Reis, Stephen J Haggarty, Mika O Ruonala, Susan L Cotman
PMID: 31783699   DOI: 10.3390/cells8121531

Abstract

Alterations in the autophagosomal-lysosomal pathway are a major pathophysiological feature of CLN3 disease, which is the most common form of childhood-onset neurodegeneration. Accumulating autofluorescent lysosomal storage material in CLN3 disease, consisting of dolichols, lipids, biometals, and a protein that normally resides in the mitochondria, subunit c of the mitochondrial ATPase, provides evidence that autophagosomal-lysosomal turnover of cellular components is disrupted upon loss of CLN3 protein function. Using a murine neuronal cell model of the disease, which accurately mimics the major gene defect and the hallmark features of CLN3 disease, we conducted an unbiased search for modifiers of autophagy, extending previous work by further optimizing a GFP-LC3 based assay and performing a high-content screen on a library of ~2000 bioactive compounds. Here we corroborate our earlier screening results and identify expanded, independent sets of autophagy modifiers that increase or decrease the accumulation of autophagosomes in the CLN3 disease cells, highlighting several pathways of interest, including the regulation of calcium signaling, microtubule dynamics, and the mevalonate pathway. Follow-up analysis on fluspirilene, nicardipine, and verapamil, in particular, confirmed activity in reducing GFP-LC3 vesicle burden, while also demonstrating activity in normalizing lysosomal positioning and, for verapamil, in promoting storage material clearance in CLN3 disease neuronal cells. This study demonstrates the potential for cell-based screening studies to identify candidate molecules and pathways for further work to understand CLN3 disease pathogenesis and in drug development efforts.


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